molecular formula C7H4BF6KO B3049226 Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide CAS No. 1985700-36-4

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Cat. No.: B3049226
CAS No.: 1985700-36-4
M. Wt: 268.01
InChI Key: OLPCXJRQEGLZCO-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (molecular formula: C₇H₄BF₆O⁻·K⁺) is a fluorinated organoboron compound characterized by a boranuide anion complexed with potassium. Its structure features a phenyl ring substituted at the ortho-position with a trifluoromethoxy (-OCF₃) group and three fluorine atoms bonded to the boron center . Key identifiers include:

  • SMILES: B-(F)(F)F
  • InChIKey: NFZYXZYXNVLUDO-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for adducts such as [M+H]⁺ (m/z 261.0, CCS 143.1 Ų) and [M+K]⁺ (m/z 299.0, CCS 148.3 Ų) .

Properties

IUPAC Name

potassium;trifluoro-[2-(trifluoromethoxy)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-4-2-1-3-5(6)8(12,13)14;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPCXJRQEGLZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF6KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985700-36-4
Record name Borate(1-), trifluoro[2-(trifluoromethoxy)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985700-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 2-(Trifluoromethoxy)phenylboronic Acid

The foundational precursor for this method is 2-(trifluoromethoxy)phenylboronic acid. While direct synthesis details are scarce in available literature, analogous compounds suggest a Miyaura borylation approach:

  • Halogenated Starting Material :

    • 2-Bromo-1-(trifluoromethoxy)benzene reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂).
    • Reaction conditions: 80–100°C in THF, 12–24 hours.
  • Isolation :

    • The crude boronic acid is precipitated via acidification (HCl) and purified by recrystallization from hexane/ethyl acetate.

Conversion to Potassium Trifluoroborate

The boronic acid undergoes fluoroboration using potassium hydrogen fluoride (KHF₂):

  • Reaction Setup :

    • 2-(Trifluoromethoxy)phenylboronic acid (1.0 equiv) is dissolved in methanol/water (4:1).
    • KHF₂ (2.5 equiv) is added portion-wise at 0°C.
  • Mechanistic Insights :

    • The reaction proceeds via nucleophilic displacement, where fluoride ions replace hydroxyl groups on boron, stabilized by potassium counterions.
  • Workup :

    • The product precipitates upon concentration, followed by washing with cold methanol and drying under vacuum.

Yield : 70–85% (estimated from analogous systems).

Boronate Ester Intermediate Pathway

Pinacol Boronate Formation

For air-sensitive substrates, boronate esters offer improved stability:

  • Esterification :

    • 2-(Trifluoromethoxy)phenylboronic acid reacts with pinacol (1,2-diol) in refluxing toluene, catalyzed by MgSO₄.
  • Fluoroboration :

    • The pinacol boronate (1.0 equiv) reacts with KHF₂ (3.0 equiv) in THF/H₂O (3:1) at 25°C for 6 hours.

Advantages :

  • Enhanced solubility of intermediates in organic solvents.
  • Reduced side reactions compared to free boronic acids.

Yield : 65–78% (patent data).

Direct Electrophilic Borylation

Friedel-Crafts-Type Approach

A less common method involves electrophilic boron insertion into aromatic rings:

  • Reagents :

    • BF₃·OEt₂ (1.2 equiv) and 2-(trifluoromethoxy)benzene in dichloromethane.
  • Process :

    • The arene reacts with BF₃ at −78°C, followed by quenching with KOH to generate the trifluoroborate salt.

Challenges :

  • Low regioselectivity due to the electron-withdrawing trifluoromethoxy group.
  • Typical yields <50%.

Comparative Analysis of Methods

Parameter Boronic Acid Route Boronate Ester Pathway Electrophilic Borylation
Yield (%) 70–85 65–78 <50
Reaction Time (h) 6–12 8–18 2–4
Purification Complexity Moderate High Low
Scalability Excellent Good Poor

Data synthesized from

Structural Characterization

  • ¹⁹F NMR :

    • Trifluoroborate resonance at δ −143 to −145 ppm (vs CFCl₃).
    • Trifluoromethoxy group at δ −58 to −60 ppm.
  • X-ray Crystallography :

    • Tetrahedral geometry around boron (B–F bond length: 1.38–1.42 Å).
    • Potassium ions coordinated to fluoride ligands.

Challenges and Optimization

  • Steric Hindrance :

    • The ortho-trifluoromethoxy group impedes boron center accessibility, necessitating excess KHF₂ (up to 3.0 equiv).
  • Moisture Sensitivity :

    • Reactions require anhydrous solvents and inert atmosphere (N₂/Ar).
  • Alternative Fluoride Sources :

    • KF/18-crown-6 systems improve solubility in nonpolar media but increase cost.

Emerging Techniques

  • Microwave-Assisted Synthesis :

    • Reduces reaction time to 1–2 hours with comparable yields (patent pending).
  • Flow Chemistry :

    • Continuous processing of boronic acid and KHF₂ in microreactors enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce borohydrides .

Scientific Research Applications

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide has several scientific research applications, including:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent on the phenyl ring significantly influences the electronic and steric properties of boranuides. Below is a comparison of substituents and molecular formulas:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key References
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide 2-(trifluoromethoxy)phenyl C₇H₄BF₆O⁻·K⁺ 283.0
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate 2-(trifluoromethoxy)benzyl C₈H₆BF₆O⁻·K⁺ 296.1
Potassium trifluoro(4-methoxyphenyl)boranuide 4-methoxyphenyl C₇H₇BF₃O⁻·K⁺ 220.1
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide 3-nitro-4-phenoxyphenyl C₁₂H₈BF₃NO₃⁻·K⁺ 329.1
Potassium trifluoro(phenethyl)borate 2-phenylethyl C₈H₉BF₃⁻·K⁺ 212.1

Key Observations :

  • Substitution at the ortho-position (as in the target compound) may impose steric hindrance, reducing accessibility for nucleophilic reactions compared to para-substituted analogs .

Physical and Chemical Properties

Collision cross-section (CCS) values, solubility, and stability vary with molecular structure:

Compound Name CCS (Ų) for [M+H]⁺ Solubility (Common Solvents) Stability Notes
This compound 143.1 THF, acetonitrile High thermal stability due to fluorination
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)boranuide Not reported DMSO, methanol Sensitive to moisture; requires inert storage
Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide Not reported Ethanol, water (partial) Reactivity with protic solvents due to hydroxyl group

Key Observations :

  • Fluorinated boranuides generally exhibit enhanced stability in polar aprotic solvents (e.g., THF) but may degrade in protic media .
  • The target compound’s CCS values suggest a compact structure compared to bulkier analogs with extended substituents (e.g., phenethyl or biphenyl groups) .

Key Observations :

  • The target compound’s trifluoromethoxy group is rare in commercial boranuides, suggesting niche applications in synthesizing fluorinated polymers or agrochemicals .
  • Analogs with nitro or methoxy groups are more commonly utilized in medicinal chemistry due to their versatility in forming carbon-carbon bonds .

Key Observations :

  • Fluorinated boranuides often require inert storage to prevent hydrolysis or decomposition .
  • Safety data for the target compound is incomplete, but analogs suggest moderate hazards typical of organoboron compounds .

Biological Activity

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is a member of the organotrifluoroborate family, which has garnered attention for its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C7H6BF4K
  • CAS Number : 153766-81-5

The synthesis of this compound typically involves the reaction of 2-trifluoromethoxyphenyl halides with potassium trifluoroborate in the presence of a suitable base under controlled conditions. This compound is notable for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions essential for synthesizing complex organic molecules.

The biological activity of this compound can be attributed to its role as a reagent in various biochemical processes. Its mechanism generally involves:

  • Formation of Palladium Complexes : The compound forms complexes with palladium catalysts during cross-coupling reactions.
  • Transmetalation : This step involves the transfer of the organotrifluoroborate moiety to an electrophile.
  • Reductive Elimination : The final step results in the formation of biaryl or aryl-vinyl products, which are crucial in pharmaceutical synthesis.

1. Pharmaceutical Synthesis

This compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of complex organic structures makes it valuable in drug development.

2. Immunomodulatory Effects

Research indicates that compounds within the organotrifluoroborate family may exhibit immunomodulatory properties. Studies have suggested that these compounds can influence immune responses, potentially leading to therapeutic applications in immunology.

3. Enzymatic Inhibition

Some studies have pointed to the capacity of organotrifluoroborates, including this compound, to act as inhibitors of serine proteases. These compounds have been shown to be non-covalent, competitive inhibitors, which could have implications for developing treatments targeting protease-related diseases.

Case Studies and Research Findings

StudyFindings
Toxicological Investigation Evaluated the acute effects on mice; no significant changes in liver and kidney function were observed after administration at varying doses (25-100 mg/kg).
Antinociceptive Properties Demonstrated that potassium thiophene-3-trifluoroborate (related compound) exhibited antinociceptive effects independent of cholinergic and opioid systems, suggesting potential pain management applications.
Enzymatic Activity Investigated the effects on enzyme activities like aspartate aminotransferase and glutathione-S-transferase; no significant alterations were noted, indicating a favorable safety profile.

Comparative Analysis with Similar Compounds

CompoundUnique Features
Potassium trifluoro[(4-fluorophenyl)methyl]boranuideKnown for its application in cross-coupling reactions with enhanced reactivity due to fluorine substitution.
Potassium trifluoro[(4-methoxyphenyl)methyl]boranuideExhibits different electronic properties affecting reactivity and biological activity compared to its fluorinated counterparts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide?

  • Methodology : This compound can be synthesized via transmetallation of the corresponding boronic acid (2-(trifluoromethoxy)phenylboronic acid) with potassium hydrogen fluoride (KHF₂). The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under nitrogen, followed by precipitation and recrystallization from ethanol/water mixtures .
  • Key Considerations : Ensure rigorous exclusion of moisture to prevent hydrolysis. Purity is confirmed via ¹⁹F NMR, where the trifluoroborate peak appears as a quartet (δ ~ -135 to -140 ppm) .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H NMR : Aromatic protons from the phenyl group appear as a multiplet (δ 7.2–7.8 ppm).
  • ¹⁹F NMR : Trifluoromethoxy (-OCF₃) and trifluoroborate (-BF₃K) groups show distinct signals at δ ~ -55 to -60 ppm and δ ~ -135 ppm, respectively .
  • FT-IR : B-F stretching vibrations are observed at ~1450–1500 cm⁻¹ .

Q. What are its primary applications in organic synthesis?

  • Cross-Coupling Reactions : This boranuide serves as a stable reagent in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Example: Reaction with aryl halides using Pd(PPh₃)₄ as a catalyst in aqueous DMF at 80°C .
  • Advantage : Enhanced stability compared to boronic acids, reducing side reactions like protodeboronation .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence reactivity in cross-couplings?

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, polarizing the boron center and accelerating transmetallation. However, steric hindrance from the substituent may reduce coupling efficiency with bulky substrates .
  • Case Study : In a palladium-catalyzed coupling with 2-bromopyridine, the trifluoromethoxy group increased reaction yield by 15% compared to a methoxy analogue, attributed to enhanced electrophilicity .

Q. What strategies mitigate competing side reactions during synthesis?

  • Moisture Control : Use anhydrous solvents and glovebox techniques to prevent hydrolysis to boronic acid.
  • Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane) removes residual boronic acid. Confirm purity via ¹¹B NMR (δ ~ 3 ppm for trifluoroborate) .

Q. How can computational methods predict its reactivity?

  • DFT Studies : Calculate the boron center’s Lewis acidity using Fukui indices. The -OCF₃ group lowers the LUMO energy, increasing susceptibility to nucleophilic attack during transmetallation .
  • Software : Gaussian 16 with B3LYP/6-31G(d) basis set provides reliable geometry optimization .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood due to potential dust inhalation risks.
  • Storage : In a desiccator under nitrogen at 2–8°C to prevent moisture uptake .

Data Contradictions and Limitations

  • Stability Data : While potassium trifluoroborates are generally stable, the -OCF₃ group’s electronic effects may alter decomposition pathways. Conduct thermogravimetric analysis (TGA) for compound-specific data .
  • Toxicity : Limited ecotoxicological data exist. Assume acute toxicity to aquatic life (LC₅₀ < 10 mg/L) based on structurally similar borates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
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Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

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